molecular formula C8H10BrN3O2 B11857374 Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 1211011-30-1

Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B11857374
CAS No.: 1211011-30-1
M. Wt: 260.09 g/mol
InChI Key: LGALJOVKDNZLFX-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that contains both imidazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate typically involves the bromination of a precursor compound followed by esterification. One common method involves the reaction of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine with bromine in the presence of a suitable solvent to introduce the bromine atom at the 3-position. This is followed by the esterification of the resulting brominated compound with methanol to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of a polar aprotic solvent and a base to facilitate the substitution.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

    Ester Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products Formed

    Substitution Reactions: Substituted imidazo[1,2-a]pyrazine derivatives.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.

    Ester Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological context and the specific target .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: Similar in structure but contains a pyridine ring instead of a pyrazine ring.

    Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate: Lacks the bromine atom at the 3-position.

Uniqueness

Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate is unique due to the presence of both a bromine atom and an ester group, which confer distinct reactivity and potential for derivatization. This makes it a versatile intermediate in synthetic chemistry and a valuable tool in various research applications .

Biological Activity

Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate (CAS Number: 1211011-30-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on existing literature, including structure-activity relationships, synthetic methodologies, and specific case studies.

  • Molecular Formula: C₈H₁₀BrN₃O₂
  • Molecular Weight: 260.088 g/mol
  • LogP: 0.864 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activity of this compound has been evaluated primarily in the context of its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of pyrazinecarboxylic acids exhibit significant antimicrobial activity. For example:

  • Compounds similar to methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine have shown promising results against Mycobacterium tuberculosis , with some exhibiting up to 72% inhibition at specific concentrations .

Anticancer Activity

Several studies have highlighted the potential anticancer effects of this compound:

  • In a study evaluating various pyrazine derivatives, compounds with similar structural features demonstrated significant inhibitory effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC₅₀ values ranging from 0.07 to 0.19 μM for certain derivatives .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • The presence of the bromine atom at the 3-position enhances the compound's lipophilicity and may contribute to its biological activity by improving membrane permeability .
  • Substituents on the imidazo ring can significantly alter the compound's interaction with biological targets, impacting its efficacy against pathogens and cancer cells .

Case Study 1: Antimycobacterial Activity

A series of synthesized pyrazine derivatives were tested for their activity against Mycobacterium tuberculosis . The most active compounds showed a strong correlation between their structural modifications and increased inhibition rates. Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives were among those tested and demonstrated promising results .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies on various cancer cell lines revealed that methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives exhibited cytotoxic effects with IC₅₀ values comparable to established chemotherapeutics like Adriamycin. For instance:

  • Compound derivatives showed IC₅₀ values of 10.4 μM against BPH-1 (benign prostatic hyperplasia) and 9.1 μM against MCF-7 cells .

Properties

CAS No.

1211011-30-1

Molecular Formula

C8H10BrN3O2

Molecular Weight

260.09 g/mol

IUPAC Name

methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C8H10BrN3O2/c1-14-8(13)6-7(9)12-3-2-10-4-5(12)11-6/h10H,2-4H2,1H3

InChI Key

LGALJOVKDNZLFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N2CCNCC2=N1)Br

Origin of Product

United States

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